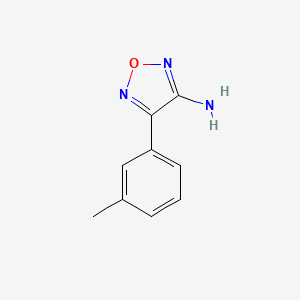

4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-methylphenyl)-1,2,5-oxadiazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6-3-2-4-7(5-6)8-9(10)12-13-11-8/h2-5H,1H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUPNWUUGNXKRMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NON=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401264912 | |

| Record name | 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401264912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22899-60-1 | |

| Record name | 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22899-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401264912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 4 3 Methylphenyl 1,2,5 Oxadiazol 3 Amine and Its Derivatives

Historical and Contemporary Approaches to 1,2,5-Oxadiazole Synthesis

The synthesis of the 1,2,5-oxadiazole ring has evolved significantly since its discovery. Historically, the most dominant method for constructing the furazan (B8792606) ring was the dehydration of α-dioximes (glyoximes). chemicalbook.comthieme-connect.de This approach typically involves heating the dioxime with a dehydrating agent. For instance, the parent 1,2,5-oxadiazole was first prepared by heating glyoxime (B48743) with succinic anhydride. chemicalbook.com Other classical dehydrating agents include thionyl chloride and phosphorus pentoxide. thieme-connect.de While effective, these methods often require harsh conditions, which can be incompatible with sensitive functional groups. researchgate.netorganic-chemistry.org

Contemporary approaches have focused on developing milder and more efficient synthetic routes with improved functional group tolerance. A significant advancement is the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) at ambient temperature to induce the formation of 3,4-disubstituted 1,2,5-oxadiazoles from the corresponding bisoximes. researchgate.netorganic-chemistry.org This method allows for the preparation of these often energetic compounds at temperatures well below their decomposition points. organic-chemistry.org Other modern methods include the deoxygenation of the corresponding N-oxides (furoxans) using reagents like trialkylphosphites, and various ring-conversion reactions. chemicalbook.comresearchgate.netbenthamdirect.com The development of catalytic systems, such as using acidic alumina, has also provided more convenient pathways to 1,2,5-oxadiazole N-oxides, which can be subsequently deoxygenated. researchgate.net

A comparison of these approaches is summarized below:

| Method | Typical Reagents | Conditions | Advantages | Disadvantages |

| Historical Dehydration | Succinic anhydride, Thionyl chloride, P₂O₅ | High temperature | Simple, effective for robust substrates | Harsh conditions, low functional group tolerance, potential for Beckmann rearrangement thieme-connect.de |

| Contemporary Dehydration | 1,1'-Carbonyldiimidazole (CDI) | Ambient temperature | Mild conditions, improved safety, high yield, good functional group compatibility researchgate.netorganic-chemistry.org | Stoichiometric activator required |

| Furoxan Deoxygenation | Trialkylphosphites (e.g., P(OEt)₃) | Varies | Provides access from furoxan precursors, which are often readily available chemicalbook.com | Requires a two-step synthesis (furoxan formation then deoxygenation) |

| Ring-Conversion Reactions | Varies (e.g., thermal or base-induced) | Varies | Access to novel substitution patterns from other heterocycles researchgate.net | Can be complex, may require specific precursors |

Precursor Design and Selection Strategies for 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine Assembly

The rational design of precursors is critical for the successful synthesis of the asymmetrically substituted target compound, this compound. The structure dictates that the precursors must provide the 3-methylphenyl group, an amino group, and the two carbon atoms that will form the C3 and C4 positions of the oxadiazole ring.

The most common strategy for building the 1,2,5-oxadiazole ring is the cyclization of an appropriate α-dioxime. chemicalbook.comthieme-connect.de To obtain the target molecule, a key precursor would be (1Z,2E)-1-amino-1-(3-methylphenyl)ethane-1,2-dione dioxime . The synthesis of this specific dioxime would likely start from 3-methylacetophenone.

An alternative strategy involves constructing the ring from a nitrile precursor. researchgate.net For the target compound, this could involve the reaction of 3-methylbenzonitrile with a reagent that provides the remaining C(NH2)-N-O fragment.

A third approach is the functionalization of a pre-formed 1,2,5-oxadiazole ring. For example, one could start with 1,2,5-oxadiazole-3,4-diamine and introduce the 3-methylphenyl group. mdpi.com However, selective mono-arylation can be challenging. A more plausible route starts with a precursor like 3-amino-1,2,5-oxadiazole-4-carbonitrile , followed by reaction with a Grignard reagent derived from 3-bromotoluene (B146084) and subsequent transformations.

The selection of a specific synthetic route depends on factors such as the availability of starting materials, desired yield, and scalability.

| Precursor Strategy | Key Precursors | Synthetic Logic |

| α-Dioxime Cyclization | (1Z,2E)-1-amino-1-(3-methylphenyl)ethane-1,2-dione dioxime | A single molecule containing all necessary atoms undergoes intramolecular dehydration to form the ring. chemicalbook.comthieme-connect.de |

| Nitrile-based Assembly | 3-Methylbenzonitrile, Cyanamide/Hydroxylamine derivatives | A [3+2] cycloaddition or condensation approach where two molecules combine to form the heterocycle. researchgate.net |

| Ring Functionalization | 3-Amino-1,2,5-oxadiazole-4-carboxylic acid or related derivatives | The stable oxadiazole core is synthesized first, followed by modification of a substituent to introduce the 3-methylphenyl group. |

Cyclization Reaction Mechanisms and Pathways for 1,2,5-Oxadiazole Formation

The formation of the 1,2,5-oxadiazole ring is achieved through several distinct mechanistic pathways.

While more commonly associated with 1,2,4-oxadiazoles, amidoxime (B1450833) chemistry is foundational to the synthesis of the α-dioxime precursors required for 1,2,5-oxadiazoles. The key step for furazan synthesis is the cyclodehydration of an α-dioxime. chemicalbook.comnih.gov For the target compound, the precursor is (1Z,2E)-1-amino-1-(3-methylphenyl)ethane-1,2-dione dioxime. The mechanism involves the elimination of two molecules of water to form the N-O and N-C bonds of the heterocycle. This is typically promoted by a dehydrating agent like CDI or heat. researchgate.netorganic-chemistry.org The reaction proceeds via initial activation of one oxime hydroxyl group, followed by nucleophilic attack from the nitrogen of the second oxime, cyclization, and a final dehydration step to yield the aromatic ring.

A related method involves the condensation of an amidoxime with an aldehyde, followed by oxidation. researchgate.net For instance, a furoxanyl (B1587844) amidoxime can react with an aldehyde to form a 1,2,4-oxadiazoline, which is then oxidized to the corresponding 1,2,4-oxadiazole (B8745197). researchgate.net While this produces a different isomer, it highlights the versatility of amidoxime precursors.

1,3-Dipolar cycloaddition is a powerful tool in heterocycle synthesis. rsc.org Nitrile oxides, which can be generated in situ from the corresponding hydroximoyl halides or nitroalkanes, are common 1,3-dipoles. rsc.orgnih.gov The synthesis of 1,2,5-oxadiazoles via this route is less direct than for isoxazoles. A common pathway is the [3+2] cyclodimerization of a nitrile oxide to form a 1,2,5-oxadiazole N-oxide (furoxan). researchgate.net This furoxan can then be deoxygenated to the desired 1,2,5-oxadiazole.

For the synthesis of this compound, this would require the dimerization of a nitrile oxide derived from an amino-containing precursor, which can be synthetically challenging. A more targeted cycloaddition approach might involve the reaction of a nitrile oxide with a nitrile. For example, the reaction of 3-methylbenzonitrile oxide with cyanamide could theoretically lead to the desired product, although regioselectivity and reactivity would be significant concerns.

Rearrangement reactions provide alternative, sometimes unexpected, entries into the 1,2,5-oxadiazole ring system. The Boulton–Katritzky rearrangement is a well-known thermal or base-catalyzed isomerization of various heterocyclic systems. thieme-connect.de It can be used to synthesize 1,2,5-oxadiazoles from precursors like 1-(1,2,4-oxadiazol-3-yl)alkanone oximes. thieme-connect.de The mechanism involves a cascade of ring-opening and ring-closing steps, ultimately leading to the thermodynamically stable furazan ring.

Another relevant rearrangement is the Lewis acid-promoted transformation of a furoxan (1,2,5-oxadiazole N-oxide) ring into a furazan (1,2,5-oxadiazole). researchgate.net This reaction has been observed during the synthesis of complex assemblies and represents a novel pathway where the N-oxide precursor isomerizes to the deoxygenated form under the influence of a Lewis acid, providing a direct route without a separate deoxygenation step. researchgate.net

Catalytic Systems and Reaction Condition Optimization in this compound Synthesis

Optimization of reaction conditions and the use of catalysts are crucial for achieving high yields and purity in the synthesis of this compound.

For the classical α-dioxime cyclodehydration route, moving from harsh thermal conditions to milder, catalyzed reactions is a key optimization. As mentioned, 1,1'-carbonyldiimidazole (CDI) is an effective stoichiometric promoter for this cyclization at room temperature. organic-chemistry.org Other systems, such as using acidic alumina, can also catalyze the cyclization of related precursors like α-nitro-ketoximes to form the N-oxide derivatives. researchgate.net

In syntheses involving cycloaddition, catalysis can control selectivity and improve reaction rates. For example, rhodium acetate (B1210297) has been used to catalyze the formation of intermediates for 1,3-dipolar cycloadditions. rsc.org For syntheses proceeding through cross-coupling steps, palladium and copper catalysts are indispensable. A Suzuki or similar cross-coupling reaction to attach the 3-methylphenyl group to a pre-formed oxadiazole ring would rely on a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a base. Copper catalysts are often used in nitrile oxide chemistry and in the synthesis of substituted oxadiazoles (B1248032) from carboxylic acids and aryl iodides. nih.govnih.gov

The optimization of reaction conditions often involves screening various solvents, bases, temperatures, and catalysts to minimize side reactions and maximize the yield of the target compound. For example, in amidoxime-based syntheses of related heterocycles, systems like KOH/DMSO or NaOH/DMSO have been optimized for cyclization. mdpi.com

Green Chemistry Principles and Sustainable Synthetic Routes for 1,2,5-Oxadiazole Derivatives

The application of green chemistry principles to the synthesis of heterocyclic compounds, including 1,2,5-oxadiazole derivatives, is a pivotal area of research aimed at reducing the environmental impact of chemical manufacturing. nih.govresearchgate.net These principles focus on increasing reaction efficiency, minimizing waste, and utilizing less hazardous substances. researchgate.net For 1,2,5-oxadiazoles, also known as furazans, sustainable synthetic strategies often involve the use of alternative energy sources, environmentally benign solvents and catalysts, and atom-economical reaction pathways. nih.govnih.gov

Several synthetic strategies for 1,2,5-oxadiazoles, such as cyclodehydration, condensation, and cycloaddition reactions, have been reported. nih.gov Green approaches seek to optimize these methods. For instance, microwave irradiation has emerged as a powerful tool, often leading to significantly reduced reaction times, lower energy consumption, and improved product yields compared to conventional heating methods. nih.govresearchgate.net The use of ionic liquids as solvents in microwave-assisted synthesis can be particularly effective due to their efficient absorption of microwave energy. nih.gov

Ultrasound-assisted synthesis is another energy-efficient technique that has been successfully applied to the synthesis of oxadiazole derivatives, offering shorter reaction times and high yields. nih.gov Furthermore, the development of solvent-free reaction conditions, or the use of greener solvents like water or ethanol, is a key focus. researchgate.netmdpi.com Grinding techniques (mechanochemistry) represent a solid-state, solvent-free approach that is simple, cost-effective, and generates minimal waste. researchgate.netresearchgate.net

Catalysis plays a crucial role in the green synthesis of oxadiazoles. The use of heterogeneous catalysts, which can be easily recovered and reused, is preferred over homogeneous catalysts. Molecular sieves, for example, have been used to assist in the synthesis of oxadiazole derivatives, enhancing reaction rates and yields. nih.gov The development of metal-free catalytic systems and the use of abundant and non-toxic catalysts are also active areas of investigation. mdpi.com

While many published green methodologies focus on the more common 1,3,4- and 1,2,4-oxadiazole isomers, the principles are broadly applicable to the synthesis of the 1,2,5-oxadiazole core. nih.govresearchgate.net The traditional synthesis of 1,2,5-oxadiazoles often involves multi-step procedures with potentially hazardous reagents. Applying green chemistry principles can lead to more sustainable and efficient routes for producing these valuable compounds.

Table 1: Green Chemistry Approaches for Oxadiazole Synthesis

| Green Chemistry Principle | Synthetic Technique/Reagent | Advantages |

| Alternative Energy Sources | Microwave Irradiation | Reduced reaction times, increased yields, lower energy use. nih.govresearchgate.net |

| Ultrasound Irradiation | Shorter reaction times, high yields, energy efficiency. nih.gov | |

| Safer Solvents & Conditions | Solvent-free (Grinding) | Reduced waste, simplicity, lower cost. researchgate.netresearchgate.net |

| Water or Ethanol | Environmentally benign, low toxicity. mdpi.com | |

| Ionic Liquids | Efficient microwave absorption, low vapor pressure. nih.gov | |

| Catalysis | Molecular Sieves | Catalytic, improved yields and reaction times. nih.gov |

| Metal-free Catalysts | Avoids toxic and expensive heavy metals. mdpi.com | |

| Reusable Heterogeneous Catalysts | Ease of separation and recycling. |

Synthesis of Positional and Structural Isomers of this compound

The synthesis of positional and structural isomers of this compound is crucial for establishing structure-activity relationships in medicinal chemistry. Isomers can exhibit significantly different pharmacological and physicochemical properties.

Positional Isomers

Positional isomers of this compound involve altering the substitution pattern on the phenyl ring. The key starting materials for these syntheses would be the corresponding substituted benzonitriles or benzaldehydes, which are then converted to the oxadiazole ring system.

A general route to 4-aryl-1,2,5-oxadiazol-3-amines involves the reaction of an arylacetonitrile with a nitrating agent, followed by treatment with ammonia. By starting with 2-methylphenylacetonitrile or 4-methylphenylacetonitrile, the corresponding positional isomers can be obtained.

4-(2-Methylphenyl)-1,2,5-oxadiazol-3-amine: Synthesized starting from 2-methylphenylacetonitrile.

4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine: Synthesized starting from 4-methylphenylacetonitrile.

Structural Isomers

Structural isomers possess the same molecular formula (C9H9N3O) but differ in the arrangement of atoms, specifically the constitution of the heterocyclic ring. Common structural isomers of 1,2,5-oxadiazoles include 1,2,4-oxadiazoles and 1,3,4-oxadiazoles.

Synthesis of 3-(3-Methylphenyl)-1,2,4-oxadiazol-5-amine: A common route to this isomer involves the reaction of 3-methylbenzamidoxime with cyanogen (B1215507) bromide. The amidoxime can be prepared from 3-methylbenzonitrile.

Synthesis of 5-(3-Methylphenyl)-1,2,4-oxadiazol-3-amine: This isomer can be synthesized by the cyclization of O-acyl amidoximes. For instance, reacting 3-methylbenzoyl chloride with hydroxyguanidine could yield the desired product.

Synthesis of 2-(3-Methylphenyl)-1,3,4-oxadiazol-5-amine: This class of compounds is typically synthesized from an appropriate acyl hydrazide. Starting with 3-methylbenzoyl hydrazide, reaction with cyanogen bromide or a similar reagent can lead to the formation of the 2-amino-1,3,4-oxadiazole ring. Another method involves the oxidative cyclization of N-acylhydrazones. researchgate.net

The choice of synthetic route depends on the availability of starting materials and the desired substitution pattern on the final molecule. Each isomeric series provides a unique scaffold for further chemical modification and biological evaluation.

Table 2: Isomers of this compound

| Compound Name | Isomer Type | Heterocyclic Core | CAS Number (Parent Phenyl Compound) |

| 4-(2-Methylphenyl)-1,2,5-oxadiazol-3-amine | Positional | 1,2,5-Oxadiazole | N/A |

| 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine | Positional | 1,2,5-Oxadiazole | N/A |

| 3-(3-Methylphenyl)-1,2,4-oxadiazol-5-amine | Structural | 1,2,4-Oxadiazole | 3663-37-4 (for 3-phenyl) |

| 5-(3-Methylphenyl)-1,2,4-oxadiazol-3-amine | Structural | 1,2,4-Oxadiazole | 7788-14-9 (for 5-phenyl) |

| 2-(3-Methylphenyl)-1,3,4-oxadiazol-5-amine | Structural | 1,3,4-Oxadiazole (B1194373) | 1612-76-6 (for 5-phenyl) |

Advanced Spectroscopic and Diffraction Based Structural Characterization of 4 3 Methylphenyl 1,2,5 Oxadiazol 3 Amine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. researchgate.net

Proton (¹H) NMR Spectral Analysis for Aromatic and Aliphatic Protons

The ¹H NMR spectrum is used to identify the number and type of hydrogen atoms in a molecule. For 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine, the spectrum is predicted to show distinct signals for the aliphatic methyl protons, the aromatic protons of the phenyl ring, and the protons of the amino group.

The single methyl (CH₃) group is expected to produce a singlet at approximately 2.4 ppm. The protons of the 3-methylphenyl group will appear in the aromatic region (typically 7.0-8.0 ppm), with a splitting pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. The amino (NH₂) protons are anticipated to present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. In an analogue, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, these amine protons were observed as a broad singlet at 4.17 ppm. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Methyl (CH₃) | ~2.4 | Singlet | Aliphatic proton signal. |

| Aromatic (Ar-H) | ~7.0 - 7.8 | Multiplet | Complex pattern from 1,3-disubstituted ring. |

| Amino (NH₂) | ~4.2 | Broad Singlet | Shift and width are variable. Based on analogue data. mdpi.com |

Carbon-13 (¹³C) NMR Chemical Shift Assignments and Structural Correlations

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom typically gives a distinct signal. The spectrum of this compound would feature signals for the methyl carbon, the six aromatic carbons, and the two carbons of the 1,2,5-oxadiazole ring.

The methyl carbon is expected in the aliphatic region (~21 ppm). The aromatic carbons will resonate between 120 and 140 ppm. The two carbons of the 1,2,5-oxadiazole ring are in a heteroaromatic environment and are expected to be significantly deshielded, with predicted shifts above 140 ppm. For the analogue 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, the oxadiazole carbons were assigned at 153.1 and 144.5 ppm. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Type | Predicted Chemical Shift (ppm) | Notes |

| Methyl (CH₃) | ~21 | Aliphatic carbon. |

| Aromatic (C-H) | ~125 - 130 | Unsubstituted aromatic carbons. |

| Aromatic (C-CH₃) | ~138 | Carbon attached to the methyl group. |

| Aromatic (C-Oxadiazole) | ~130 | Carbon attached to the oxadiazole ring. |

| Oxadiazole (C-NH₂) | ~153 | Based on analogue data. mdpi.com |

| Oxadiazole (C-Aryl) | ~145 | Based on analogue data. mdpi.com |

Nitrogen-15 (¹⁵N) NMR Studies for Heterocyclic Nitrogen Environments

¹⁵N NMR spectroscopy is a powerful, albeit less common, technique for characterizing nitrogen-containing compounds. youtube.com It is particularly useful for distinguishing between the different nitrogen environments in heterocycles. researchgate.net For this compound, three distinct nitrogen signals are expected: one for the exocyclic amino group (-NH₂) and two for the inequivalent nitrogen atoms within the 1,2,5-oxadiazole ring.

Studies on related oxadiazole systems have shown that ¹⁵N chemical shifts are highly sensitive to the electronic properties of the molecule and can be correlated with calculated electron densities and Hammett parameters. nih.gov While specific shift values are not available, an ¹⁵N NMR experiment would be crucial to confirm the electronic structure of the heterocyclic core and the nature of the amino substituent.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling networks, primarily confirming the connectivity of protons within the 3-methylphenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would be used to definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative experiments for elucidating the complete molecular skeleton. It shows correlations between protons and carbons that are two or three bonds away. Key correlations would confirm the connection of the methylphenyl group to the oxadiazole ring and the position of the amino group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It could show correlations between the amino protons and the ortho-protons of the phenyl ring, providing conformational information.

Table 3: Expected Key 2D NMR Correlations for Structural Confirmation

| 2D NMR Experiment | Expected Key Correlation | Information Gained |

| COSY | Between adjacent aromatic protons | Confirms substitution pattern on the phenyl ring. |

| HSQC | Aromatic H's to Aromatic C's; Methyl H's to Methyl C | Assigns carbon signals based on proton assignments. |

| HMBC | Methyl H's to adjacent aromatic C's | Confirms position of the methyl group. |

| HMBC | Aromatic H's to oxadiazole C's | Confirms the aryl-heterocycle linkage. |

| HMBC | Amino H's to adjacent oxadiazole C | Confirms the position of the amino group. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching of the primary amine group should appear as two distinct bands in the 3300-3500 cm⁻¹ region, as seen in an analogue where bands appeared at 3409 and 3328 cm⁻¹. mdpi.com Aliphatic and aromatic C-H stretching vibrations are expected just below and above 3000 cm⁻¹, respectively. The spectrum would also contain a complex fingerprint region (below 1650 cm⁻¹) with bands corresponding to C=C aromatic ring stretching, C=N and N-O vibrations of the oxadiazole ring, and N-H bending. mdpi.comresearchgate.net

Table 4: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretching | 3300 - 3500 | Primary Amine (-NH₂) |

| C-H Stretching (Aromatic) | 3000 - 3100 | Phenyl Ring |

| C-H Stretching (Aliphatic) | 2850 - 2980 | Methyl Group (-CH₃) |

| C=N / C=C Stretching | 1500 - 1650 | Oxadiazole & Phenyl Rings |

| N-O Stretching | 1300 - 1450 | Oxadiazole Ring |

| N-H Bending | 1550 - 1640 | Primary Amine (-NH₂) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a critical technique for confirming the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound, the molecular formula is C₉H₉N₃O.

The calculated monoisotopic mass for this formula is 175.07455 Da. uni.lu An HRMS experiment, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule, [M+H]⁺, with an m/z of 176.08183. uni.lu The experimental measurement of this ion's mass to within a very small tolerance (typically <5 ppm) of the calculated value provides unambiguous confirmation of the compound's molecular formula.

Table 5: HRMS Data for Molecular Formula Confirmation

| Species | Molecular Formula | Calculated Exact Mass (m/z) |

| Neutral Molecule [M] | C₉H₉N₃O | 175.07455 |

| Protonated Molecule [M+H]⁺ | C₉H₁₀N₃O⁺ | 176.08183 |

X-ray Crystallography for Solid-State Molecular Architecture and Conformational Analysis

While specific crystallographic data for this compound is not extensively reported, analysis of closely related 4-amino-1,2,5-oxadiazole derivatives provides a robust model for its solid-state structure. iucr.orgresearchgate.net Studies on analogous compounds reveal that the 1,2,5-oxadiazole ring is typically almost perfectly planar. iucr.org The bond lengths within the ring, such as C=N and N-O, fall within ranges characteristic of other substituted 1,2,5-oxadiazoles. iucr.org For instance, in a related structure, the C=N bond lengths are approximately 1.304 Å and 1.329 Å, while the N-O bonds are around 1.365 Å and 1.419 Å. iucr.org

The amino group attached at the 4-position generally lies nearly coplanar with the oxadiazole ring, facilitating electronic conjugation. iucr.org The conformation of the 3-methylphenyl group relative to the heterocyclic system is governed by steric and electronic factors. In related aryl-substituted heterocycles, the aryl ring is often twisted out of the plane of the heterocyclic ring to minimize steric hindrance. mdpi.commdpi.com

Intermolecular interactions are crucial in defining the crystal packing. For molecules containing the 4-amino-1,2,5-oxadiazole scaffold, intermolecular hydrogen bonds involving the amino group are a dominant feature. iucr.org Specifically, the amino hydrogens can act as donors, forming N-H···N hydrogen bonds with nitrogen atoms of the oxadiazole ring on adjacent molecules. iucr.org Furthermore, π-π stacking interactions between the aromatic oxadiazole rings of parallel molecules can contribute significantly to the cohesion of the crystal lattice, with observed centroid-centroid distances of approximately 3.746 Å in analogues. iucr.orgiucr.org

Table 1: Typical Crystallographic Bond Lengths in the 4-Amino-1,2,5-oxadiazole Ring System Data derived from an analogous thallium(I) salt of a substituted 4-amino-1,2,5-oxadiazole. iucr.org

| Bond | Typical Length (Å) |

| C2-N2 | 1.304 |

| C3-N3 | 1.329 |

| N2-O3 | 1.365 |

| N3-O3 | 1.419 |

| C3-N4 (Amino) | 1.360 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical method for investigating the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. For aromatic and heterocyclic compounds like this compound, the UV-Vis spectrum is typically characterized by absorption bands resulting from π → π* and n → π* electronic transitions. scielo.org.zaresearchgate.netsemanticscholar.org

The π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are generally of high intensity and occur in the ultraviolet region. researchgate.net The n → π* transitions involve the promotion of a non-bonding electron (e.g., from the nitrogen or oxygen atoms of the oxadiazole ring) to a π* antibonding orbital. These transitions are typically of lower intensity compared to π → π* transitions. researchgate.net

In analogous heterocyclic systems, characteristic absorption bands are observed in the 250 to 410 nm range. scielo.org.zaresearchgate.net For example, theoretical calculations on 1,3,4-oxadiazole (B1194373), an isomer of the core ring, place a λmax in the 193–203 nm region. mdpi.com Experimental studies on more complex systems show distinct peaks corresponding to these transitions. A study on a thiazolidinone derivative showed two distinct absorption maxima at 348 nm and 406 nm, which were assigned to electronic transitions within the conjugated system. scielo.org.za The presence of the aryl and amino substituents on the 1,2,5-oxadiazole ring is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths due to the extension of the conjugated π-system.

Table 2: Characteristic UV-Vis Absorption Data for Analogous Heterocyclic Compounds

| Compound Class | Solvent/Method | Absorption Maxima (λmax) | Transition Type | Reference |

| Substituted Thiazolidinone | Experimental | 348 nm, 406 nm | π → π* / n → π | scielo.org.za |

| Furo-pyridine Derivative | Hexane | 280 nm, 340 nm, 385 nm (shoulder) | π → π / n → π* | researchgate.net |

| 1,3,4-Oxadiazole | Calculated | ~193-203 nm | Not Specified | mdpi.com |

Chemical Reactivity and Derivatization Studies of 4 3 Methylphenyl 1,2,5 Oxadiazol 3 Amine

Reactions at the 3-Amino Group

The exocyclic amino group at the 3-position of the 1,2,5-oxadiazole ring is a primary site for chemical modification, readily undergoing reactions typical of aromatic amines.

Acylation and Sulfonation Reactions

The 3-amino group of 4-(3-methylphenyl)-1,2,5-oxadiazol-3-amine can be readily acylated and sulfonated by treatment with the corresponding acid chlorides or anhydrides, typically in the presence of a base to neutralize the hydrogen halide byproduct. These reactions are fundamental in the synthesis of a wide array of amide and sulfonamide derivatives.

Acylation is commonly achieved using acyl chlorides or anhydrides in an inert solvent. For instance, the reaction with acetyl chloride would yield N-(4-(3-methylphenyl)-1,2,5-oxadiazol-3-yl)acetamide. Similarly, sulfonation with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine (B92270) or triethylamine, leads to the formation of the corresponding sulfonamide.

Table 1: Examples of Acylation and Sulfonation Reactions of Amino-oxadiazoles No direct experimental data was found for the acylation and sulfonation of this compound. The following table presents analogous reactions for other amino-oxadiazole derivatives.

| Amine Reactant | Acylating/Sulfonylating Agent | Product | Reference |

| 5-Aryl-1,3,4-oxadiazol-2-amine | Dodecyl isocyanate | N-dodecyl-5-aryl-1,3,4-oxadiazol-2-amine | nih.gov |

| 5-substituted-1,3,4-oxadiazole-2-thiol | N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide | 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide | nih.gov |

Alkylation and Arylation Strategies

The nitrogen atom of the 3-amino group can also participate in alkylation and arylation reactions, although these transformations can sometimes be more challenging than acylation and may require specific catalytic systems.

Direct N-alkylation with alkyl halides can lead to a mixture of mono- and di-alkylated products. More controlled alkylation can be achieved through reductive amination, which involves the initial condensation with an aldehyde or ketone followed by reduction of the resulting imine.

N-arylation of amino-heterocycles is often accomplished through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling, is a powerful method for forming C-N bonds between aryl halides and amines. wikipedia.org This reaction typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand and a base. Another classical method for N-arylation is the Ullmann condensation, which uses a copper catalyst, often at higher temperatures. nih.gov The application of these methods to this compound would provide access to a range of N-aryl derivatives.

Table 2: Examples of N-Arylation of Amino-heterocycles Specific examples for the N-arylation of this compound are not readily available. The table below shows representative Buchwald-Hartwig and Ullmann reactions for other amino-heterocyclic compounds.

| Amine | Aryl Halide | Catalyst/Conditions | Product | Reference |

| Various Amines | Aryl Halides | Palladium catalyst, phosphine ligand, base | N-Aryl Amines | wikipedia.org |

| Amines | Aryl Halides | Copper catalyst, high temperature | N-Aryl Amines | nih.gov |

Condensation Reactions with Carbonyl Compounds

The 3-amino group of this compound can undergo condensation reactions with aldehydes and ketones to form the corresponding imines, commonly known as Schiff bases. nih.govjst.go.jp This reaction is typically acid-catalyzed and involves the elimination of a water molecule. The formation of these imines is a reversible process, and the equilibrium can often be driven towards the product by removing water from the reaction mixture.

These Schiff bases are versatile intermediates themselves and can be used in a variety of subsequent transformations, such as reduction to secondary amines or as ligands in coordination chemistry. The reaction of 3-amino-1,2,4-triazole-5-thiol with 5-chlorosalicylaldehyde (B124248) to form a Schiff base is an example of such a condensation. mwjscience.com

Table 3: Representative Condensation Reactions of Amino-heterocycles with Aldehydes Direct experimental data for the condensation of this compound is not available. The following are examples of Schiff base formation from other amino-heterocycles.

| Amino-heterocycle | Aldehyde | Product (Schiff Base) | Reference |

| 2-amino-5-aryl-1,3,4-oxadiazoles | Various aromatic aldehydes | N-(arylmethylene)-5-aryl-1,3,4-oxadiazol-2-amines | nih.govjst.go.jp |

| 3-amino-1,2,4-triazole-5-thiol | 5-chlorosalicylaldehyde | 2-((5-mercapto-1H-1,2,4-triazol-3-ylimino)methyl)-4-chlorophenol | mwjscience.com |

Reactions Involving the 1,2,5-Oxadiazole Ring System

The 1,2,5-oxadiazole ring is an electron-deficient heterocycle, which influences its reactivity towards both nucleophiles and electrophiles. Its stability is considerable, but under certain conditions, it can undergo substitution or ring-opening reactions.

Nucleophilic and Electrophilic Substitution Patterns

The 1,2,5-oxadiazole ring is generally resistant to electrophilic attack due to the electron-withdrawing nature of the nitrogen atoms. Electrophilic substitution, if it occurs, would be more likely to take place on the appended 3-methylphenyl ring, directed by the methyl group and the oxadiazolylamino substituent. libretexts.org

Nucleophilic substitution on the 1,2,5-oxadiazole ring itself is also challenging unless a good leaving group is present at one of the carbon atoms. In such cases, a nucleophile can displace the leaving group. For halogenated oxadiazoles (B1248032), nucleophilic substitution by replacing the halogen atom is a known reaction pathway. nih.gov

Ring-Opening and Ring-Cleavage Pathways

The 1,2,5-oxadiazole ring can be cleaved under reductive conditions. Catalytic hydrogenation or treatment with strong reducing agents can lead to the rupture of the N-O bond, followed by further fragmentation of the molecule. For example, the reduction of some 1,2,4-oxadiazoles with hydrazine (B178648) can lead to ring-opening and subsequent rearrangement to form 3-amino-1,2,4-triazoles. rsc.org While this is for a different isomer, it highlights the potential for ring transformation under reductive conditions. The 1,2,3-oxadiazole (B8650194) isomer is known to be unstable and can ring-open to form a diazoketone tautomer. nih.gov

Oxidation and Reduction Chemistry of the Heterocyclic Core

The 1,2,5-oxadiazole ring is a stable heteroaromatic system. chemicalbook.com However, it can undergo specific oxidation and reduction reactions, often involving the corresponding N-oxide derivatives (furoxans).

Oxidation:

Direct oxidation of the 1,2,5-oxadiazole ring in this compound is not a commonly reported transformation under standard laboratory conditions. The ring is generally resistant to mild oxidizing agents. However, the nitrogen atoms of the heterocyclic core can be oxidized to form N-oxides. For instance, various pyridine N-oxides can be synthesized using reagents like sodium percarbonate in the presence of rhenium-based catalysts or hydrogen peroxide with a titanium silicalite catalyst. organic-chemistry.org Similar methodologies could potentially be explored for the N-oxidation of the 1,2,5-oxadiazole ring in the title compound, which would lead to the corresponding furoxan derivative.

Furthermore, the amino group attached to the heterocyclic core can be susceptible to oxidation. In the synthesis of energetic materials containing a furoxan ring, the oxidation of an amino group has been shown to improve the oxygen balance and density of the resulting compounds. researchgate.net While specific studies on this compound are not prevalent, this suggests that the amino group could be a site of oxidative transformation.

Reduction:

The reduction of the 1,2,5-oxadiazole ring is a more extensively studied process. A common transformation is the deoxygenation of 1,2,5-oxadiazole-2-oxides (furoxans) to their corresponding 1,2,5-oxadiazoles (furazans). This reduction can be achieved using various reagents, including trialkylphosphites. chemicalbook.com Although this compound is already a furazan (B8792606), this reactivity is crucial in the synthesis of substituted furazans.

Reductive cleavage of the 1,2,5-oxadiazole ring can also occur under more forcing conditions. For example, catalytic hydrogenation or reduction with strong reducing agents can lead to the opening of the heterocyclic ring system. While specific data for this compound is not available, studies on related oxadiazole systems have shown that the N-O bond is susceptible to cleavage. mdpi.com For instance, 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles can be selectively reduced at the nitro group using sodium borohydride-tin(II) chloride dihydrate without affecting the oxadiazole ring. nih.gov This suggests a degree of stability of the oxadiazole ring to certain reducing conditions.

| Reaction Type | Reagent/Conditions | Potential Product Type | Reference |

| Oxidation (N-Oxidation) | Sodium Percarbonate/Re catalyst or H₂O₂/TS-1 | This compound-N-oxide (Furoxan derivative) | organic-chemistry.org |

| Oxidation (of amino group) | Oxidizing agents used in energetic material synthesis | Oxidized amino group derivatives | researchgate.net |

| Reduction (Deoxygenation) | Trialkylphosphites | (Applicable to the corresponding furoxan) | chemicalbook.com |

| Reduction (of nitro group on phenyl ring) | NaBH₄/SnCl₂·2H₂O | (Applicable if a nitro group were present) | nih.gov |

Synthetic Transformations of the 4-(3-Methylphenyl) Substituent

The 3-methylphenyl group attached to the 1,2,5-oxadiazole ring offers several avenues for synthetic modification, primarily involving reactions of the methyl group and electrophilic substitution on the aromatic ring.

Reactions of the Methyl Group:

The benzylic methyl group is a key site for functionalization. A common transformation is its oxidation to a carboxylic acid. This can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.comlibretexts.org The reaction typically requires heating and converts the alkylbenzene to the corresponding benzoic acid. This transformation would yield 3-(3-(3-amino-1,2,5-oxadiazol-4-yl)phenyl)carboxylic acid, a derivative with potential for further functionalization, for instance, through amide bond formation.

Electrophilic Aromatic Substitution:

The phenyl ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The regioselectivity of these reactions is governed by the electronic nature of the 1,2,5-oxadiazol-3-amine (B3056651) substituent. The 1,2,5-oxadiazole ring is generally considered to be electron-withdrawing. chemicalbook.com Activating groups direct incoming electrophiles to the ortho and para positions, while deactivating groups (without lone pairs adjacent to the ring) direct to the meta position. libretexts.org Given the electron-withdrawing nature of the oxadiazole ring, electrophilic substitution would be expected to occur primarily at the positions meta to the oxadiazole substituent on the phenyl ring (positions 2, 4, and 6 of the phenyl ring). However, the presence of the activating methyl group at the 3-position will also influence the regiochemical outcome, likely directing substitution to the positions ortho and para to the methyl group (positions 2, 4, and 6). The interplay of these directing effects would need to be experimentally determined.

| Reaction Type | Reagent/Conditions | Potential Product | Reference |

| Oxidation of Methyl Group | KMnO₄, heat | 3-(3-(3-amino-1,2,5-oxadiazol-4-yl)phenyl)carboxylic acid | masterorganicchemistry.comlibretexts.org |

| Electrophilic Nitration | HNO₃/H₂SO₄ | Nitro-substituted phenyl ring derivative | libretexts.org |

| Electrophilic Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | Halogen-substituted phenyl ring derivative | libretexts.org |

Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselectivity:

The regioselectivity of derivatization reactions of this compound is a critical consideration for the synthesis of specific isomers. As discussed in the previous section, electrophilic substitution on the phenyl ring will be directed by both the oxadiazole and methyl substituents. Theoretical studies on five-membered heterocycles can help predict the positional selectivity in electrophilic aromatic substitution. researchgate.net

Reactions involving the amino group can also exhibit regioselectivity. For instance, in the synthesis of 2-amino-substituted 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) derivatives, the regioselectivity of cyclization was found to be dependent on the electronic properties of the substituents. mdma.chacs.org While this pertains to a different oxadiazole isomer, it highlights the principle that substituent effects can control the regiochemical outcome of reactions on related heterocyclic systems.

Stereoselectivity:

The amino group of this compound introduces a potential center for chirality if it is further substituted with two different groups. Stereoselective reactions involving this amino group are therefore of interest. While direct studies on this specific compound are not available, general methods for the stereoselective transformation of chiral amines have been developed. These include nucleophilic substitution reactions on derivatives of chiral amines, which can proceed with high inversion of configuration. mdma.ch

Furthermore, transition metal-catalyzed asymmetric hydrogenation of imines derived from amines is a powerful method for the enantioselective synthesis of chiral amines. acs.orgnih.gov If the amino group of this compound were to be converted into an imine, subsequent asymmetric reduction could potentially lead to a chiral amine with high enantiomeric excess. The stereoselectivity in such reactions is often influenced by the choice of chiral ligand and the reaction conditions. The size and nature of the heterocyclic ring can also impact the stereoselectivity of coordination and subsequent catalytic reactions. nih.gov

| Aspect | Controlling Factors | Potential Outcome | Relevant Studies |

| Regioselectivity (Phenyl Ring) | Electronic effects of oxadiazole and methyl groups | Predictable substitution patterns (meta to oxadiazole, ortho/para to methyl) | libretexts.orgresearchgate.net |

| Regioselectivity (Amino Group Reactions) | Electronic and steric effects of substituents | Formation of specific isomers in cyclization or other reactions | mdma.chacs.org |

| Stereoselectivity (From Amino Group) | Chiral reagents, catalysts, and ligands | Enantiomerically enriched products from reactions at the amino group | mdma.chacs.orgnih.govnih.gov |

Exploration of Potential Applications of 1,2,5 Oxadiazol 3 Amine Scaffolds in Material Science and Advanced Chemical Systems

Optoelectronic Materials Development

The electron-deficient nature of the 1,2,5-oxadiazole ring makes its derivatives promising candidates for various optoelectronic applications. nih.govchemicalbook.com

The 1,2,5-oxadiazole moiety is a strong electron-withdrawing unit, which makes it a valuable component in the design of materials for organic light-emitting diodes (OLEDs). researchgate.net This electron-deficient characteristic is crucial for developing effective electron-transporting layers (ETLs) and hole-blocking layers (HBLs) within the OLED architecture. nih.govrsc.org

Derivatives of 1,3,4-oxadiazole (B1194373), a related isomer, have been extensively studied and have demonstrated their value as electron transport materials. acs.org For instance, 2-(4-biphenyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD) was one of the first molecules used as an electron transport material in bilayer OLEDs, leading to a significant increase in efficiency compared to single-layer devices. acs.org The effectiveness of these materials is attributed to their relatively high electron mobilities. acs.org

The incorporation of oxadiazole moieties, including the 1,2,5-isomer, can enhance the electron-transporting properties of materials. rsc.orgresearchgate.net By facilitating the efficient injection and transport of electrons from the cathode towards the emissive layer, these materials help to achieve a better balance of charge carriers (electrons and holes) within the device. rsc.orgwikipedia.org This charge balance is critical for high electroluminescence efficiency. rsc.org Furthermore, the wide bandgap and low HOMO (Highest Occupied Molecular Orbital) levels associated with some oxadiazole-based compounds make them effective at blocking the flow of holes past the emissive layer, a crucial function of a hole-blocking layer. nih.govrsc.org This confinement of both charge carriers within the emissive layer increases the probability of their recombination and subsequent light emission. nih.gov

Computational studies on various oxadiazole derivatives have shown that strategic molecular design can lead to materials with superior electron transport capabilities compared to standard materials like Alq3. researchgate.net These studies highlight the potential to fine-tune the electronic properties of the 1,2,5-oxadiazole scaffold to optimize performance in OLEDs. researchgate.net

Table 1: Key Properties of Oxadiazole Derivatives in OLEDs

| Property | Description | Significance in OLEDs |

|---|---|---|

| Electron-Transporting | The ability of a material to facilitate the movement of electrons. | Essential for efficient charge balance and recombination in the emissive layer. rsc.orgwikipedia.org |

| Hole-Blocking | The ability of a material to prevent holes from passing through the emissive layer. | Confines charge carriers to enhance recombination and light emission efficiency. nih.gov |

| Wide Bandgap | A large energy difference between the HOMO and LUMO levels. | Contributes to effective hole-blocking and can lead to deep-blue emission. rsc.orgmdpi.com |

| Low HOMO Level | A low energy level of the highest occupied molecular orbital. | A key characteristic for an effective hole-blocking material. rsc.org |

The inherent fluorescence of many oxadiazole derivatives positions them for use in applications beyond OLEDs, such as laser dyes, optical brighteners, and scintillators. nih.govresearchgate.nettandfonline.com

Optical Brighteners: Symmetrical stilbene (B7821643) optical brighteners based on the 1,3,4-oxadiazole structure have been synthesized and shown to exhibit strong blue fluorescence. nih.gov These compounds can be applied to fabrics to increase their perceived whiteness. researchgate.net The fluorescence quantum yields of some of these derivatives are notably high, indicating efficient light emission. nih.govresearchgate.net

Scintillators: Scintillators are materials that emit light when excited by ionizing radiation. Compounds with oxadiazole structures have been investigated as potential secondary solutes in liquid scintillators. tandfonline.comosti.govacs.org Their function is to absorb the energy from the primary scintillator and re-emit it at a longer wavelength, which is more efficiently detected by a photodetector. The relationship between the molecular structure of these compounds and their spectral properties is a key area of research to optimize their performance. tandfonline.com

Laser Dyes: While direct evidence for "4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine" in laser dyes is not prominent, the general class of 2,5-disubstituted 1,3,4-oxadiazoles has been studied for their optical properties, which are relevant to such applications. nih.govresearchgate.net The ability to tune the absorption and emission spectra of these compounds through chemical modification is a critical aspect of developing new and efficient laser dyes. nih.gov

Table 2: Applications of Oxadiazole Derivatives in Photonics

| Application | Principle of Operation | Key Properties of Oxadiazole Derivatives |

|---|---|---|

| Optical Brighteners | Absorb UV light and re-emit it in the blue region of the visible spectrum, making materials appear whiter. | Strong fluorescence, high quantum yield. nih.govresearchgate.net |

| Scintillators | Absorb high-energy radiation and emit lower-energy photons (light). | Efficient energy transfer and fluorescence. tandfonline.comosti.gov |

| Laser Dyes | Molecules that can sustain a population inversion and exhibit stimulated emission when optically pumped. | Tunable absorption and emission spectra, high fluorescence quantum yield. nih.gov |

Coordination Chemistry and Metal Complex Formation

The 1,2,5-oxadiazole scaffold, particularly with an amine substituent, presents potential for coordination to metal centers. Oxadiazoles (B1248032) are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. mdpi.comresearchgate.net The nitrogen atoms in the oxadiazole ring can act as donor atoms, allowing these molecules to function as ligands in the formation of metal complexes. mdpi.comtsijournals.comacs.org

Research has demonstrated the coordination of bidentate ligands containing the 1,3,4-oxadiazole ring with various metal ions, such as Zn(II) and Cu(II), leading to the formation of coordination polymers and bimetallic macrocyclic supramolecular complexes. acs.org These complexes can exhibit interesting properties, including luminescence. acs.org The amine group in "this compound" provides an additional potential coordination site, suggesting it could act as a bidentate or bridging ligand. The coordination of metals to oxadiazole-based ligands has been shown to enhance the intrinsic characteristics of the organic ligands. researchgate.net

Polymer Chemistry and Polymerization Processes

The incorporation of heterocyclic rings like oxadiazoles into polymer backbones is a known strategy to enhance the thermal stability of the resulting polymers. jocpr.com Polyamides and polyimides containing oxadiazole rings are expected to exhibit good thermal and chemical resistance.

New maleimides containing a pendant 1,3,4-oxadiazole moiety have been synthesized and subsequently polymerized. jocpr.com The resulting polymaleimides were found to be solids with good thermal stability, attributed to the presence of both the imide and 1,3,4-oxadiazole rings in their repeating units. jocpr.com The amine functionality in "this compound" provides a reactive site that could be utilized for its incorporation into various polymer structures, for example, through reactions to form polyamides or polyimides, potentially imparting enhanced thermal and chemical stability to the final polymer.

Corrosion Inhibition Mechanisms and Performance

Organic compounds containing heteroatoms such as nitrogen and oxygen, along with aromatic rings, are often effective corrosion inhibitors for metals, particularly in acidic environments. electrochemsci.orgresearchgate.netresearchgate.net The 1,2,5-oxadiazole scaffold, possessing these features, has the potential to act as a corrosion inhibitor. The mechanism of inhibition typically involves the adsorption of the organic molecule onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. electrochemsci.orgresearchgate.netkoreascience.kr

The nitrogen and oxygen atoms in the oxadiazole ring, as well as the π-electrons of the aromatic rings, can donate electrons to the vacant d-orbitals of the metal, leading to the formation of a coordinate bond. researchgate.net This interaction facilitates the adsorption process. The effectiveness of oxadiazole derivatives as corrosion inhibitors has been demonstrated for mild steel in acidic solutions. researchgate.netkfupm.edu.sa Studies have shown that the inhibition efficiency of these compounds can be quite high and is dependent on their concentration. electrochemsci.orgkfupm.edu.sa The adsorption of these inhibitors on the metal surface often follows established adsorption isotherms, such as the Langmuir isotherm. researchgate.net The amine group in "this compound" can further enhance its adsorption on the metal surface, potentially leading to improved corrosion inhibition performance.

Table 3: Corrosion Inhibition Properties of Oxadiazole Derivatives

| Feature | Role in Corrosion Inhibition |

|---|---|

| Heteroatoms (N, O) | Act as active centers for adsorption on the metal surface through electron donation. researchgate.net |

| Aromatic Rings | Provide π-electrons that can interact with the metal surface, enhancing adsorption. researchgate.net |

| Amine Group (-NH2) | Can serve as an additional anchoring point to the metal surface, improving the stability of the protective film. |

| Protective Film Formation | The adsorbed layer of inhibitor molecules acts as a physical barrier against corrosive species. electrochemsci.orgkoreascience.kr |

Development of Advanced Analytical Standards and Reagents

The unique chemical structure of "this compound" makes it a candidate for use as an analytical standard. For a compound to serve as a reliable analytical standard, its purity, stability, and well-characterized physical and spectral properties are essential. The synthesis of specific oxadiazole derivatives can be achieved through various established chemical reactions. nih.goveurekaselect.comorganic-chemistry.org

Furthermore, the reactivity of the amine group allows for its derivatization, which can be useful in analytical chemistry. For instance, it could be reacted with specific analytes to produce a new compound with distinct and easily detectable properties, such as color or fluorescence, forming the basis of a new analytical method. While direct applications of "this compound" as an analytical reagent are not extensively documented, the broader class of oxadiazoles has been explored for various analytical purposes. nih.goveurekaselect.com

Future Research Directions and Emerging Opportunities in 4 3 Methylphenyl 1,2,5 Oxadiazol 3 Amine Research

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic routes is paramount for the accessibility and study of novel compounds. While classic methods for creating the 1,2,5-oxadiazole (furazan) ring exist, future research should focus on adopting modern, sustainable chemical practices. The goal is to improve yields, reduce reaction times, and minimize waste, making the synthesis of 4-(3-methylphenyl)-1,2,5-oxadiazol-3-amine and its derivatives more practical for large-scale applications.

Emerging strategies in heterocyclic synthesis that could be applied include microwave-assisted organic synthesis (MAOS), which has been shown to dramatically shorten reaction times and improve yields for other oxadiazole isomers. researchgate.netresearchgate.net Another promising area is the use of "click chemistry," such as copper-catalyzed azide-alkyne cycloadditions, which offers high efficiency and regioselectivity for creating complex molecular architectures based on heterocyclic cores. mdpi.com Flow chemistry presents a further opportunity for controlled, scalable, and safer production. Investigating eco-friendly reaction media and catalysts, in line with the principles of green chemistry, will also be a critical step forward. researchgate.net

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Conventional Heating | Microwave-Assisted Organic Synthesis (MAOS) | Flow Chemistry |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes to hours researchgate.net | Seconds to minutes |

| Energy Efficiency | Low | High | High |

| Yields | Variable | Often improved researchgate.net | Generally high and reproducible |

| Scalability | Challenging | Moderate | Excellent |

| Selectivity | Can be low | Often enhanced | High, due to precise control |

| Waste Generation | Moderate to high | Reduced | Minimized |

Advanced Spectroscopic Techniques for Dynamic Process Monitoring

Understanding the behavior of this compound in real-time and under various conditions is crucial for elucidating its function, particularly in biological or material systems. While standard characterization techniques like NMR, IR, and mass spectrometry are essential for structural confirmation nih.govnih.gov, advanced spectroscopic methods can provide deeper insights into dynamic processes.

Future research could employ fluorescence spectroscopy to study the compound's interactions with biological macromolecules, such as proteins or nucleic acids. For instance, studies on other oxadiazole derivatives have used fluorescence quenching to determine binding mechanisms and thermodynamic parameters of interaction with plasma albumins. nih.gov Time-resolved spectroscopy could be used to monitor excited-state dynamics, which is vital for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes. Furthermore, techniques like Raman spectroscopy could offer detailed vibrational information, helping to track subtle structural changes during chemical reactions or binding events without the interference of water, a significant advantage for studying biological systems.

Table 2: Application of Advanced Spectroscopic Techniques

| Spectroscopic Technique | Potential Application for the Target Compound | Type of Information Gained |

|---|---|---|

| Fluorescence Spectroscopy | Studying binding interactions with biomolecules (e.g., BSA) | Binding constants, quenching mechanisms, thermodynamic parameters nih.gov |

| Time-Resolved Spectroscopy | Investigating photophysical properties | Excited-state lifetimes, quantum yields, energy transfer processes |

| Circular Dichroism (CD) | Probing chiral recognition and binding to chiral targets | Changes in secondary structure of a target protein upon binding |

| 2D NMR (e.g., NOESY, HSQC) | Detailed structural elucidation and conformational analysis | Through-space atomic proximities, bond connectivities, molecular conformation |

| Fourier-Transform Infrared (FT-IR) | Monitoring changes in covalent and hydrogen bonding | Real-time tracking of bond formation/cleavage, protein secondary structure changes nih.gov |

Integration of Machine Learning and AI in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and material science. nih.gov These computational tools can analyze vast datasets to identify patterns that are not obvious to human researchers, significantly accelerating the design-build-test-learn cycle. For this compound, AI and ML can be pivotal in designing new derivatives with optimized properties.

A key approach is Quantitative Structure-Activity Relationship (QSAR) modeling, which uses ML algorithms to correlate chemical structures with biological activities or physical properties. researchgate.netyoutube.com By training a model on a dataset of known oxadiazole derivatives, it becomes possible to predict the activity of novel, untested structures. youtube.com This allows for the in silico screening of vast virtual libraries, prioritizing the most promising candidates for synthesis and testing. Generative models can even design entirely new molecules based on desired property profiles. These computational approaches can predict reaction outcomes, suggest optimal synthetic pathways, and forecast ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, thereby reducing the time and cost of research and development. youtube.com

Table 3: A Hypothetical AI/ML Workflow for Derivative Design

| Step | Description | Example Tools/Methods |

|---|---|---|

| 1. Data Curation | Collect data on oxadiazole derivatives, including structure and measured properties (e.g., bioactivity, solubility). | ChEMBL, PubChem databases |

| 2. Feature Engineering | Convert chemical structures into numerical descriptors (fingerprints, physicochemical properties). youtube.com | RDKit, PaDEL-Descriptor |

| 3. Model Training | Train an ML model (e.g., SVM, Random Forest, Neural Network) to learn the structure-property relationship. nih.gov | Scikit-learn, TensorFlow |

| 4. Virtual Screening | Use the trained model to predict the properties of a large virtual library of new derivatives. | High-Throughput Virtual Screening |

| 5. Candidate Prioritization | Rank the virtual compounds based on predicted activity and other desired properties (e.g., low toxicity). | Multi-objective optimization |

| 6. Synthesis & Testing | Synthesize and experimentally validate the top-ranked candidates. | Laboratory validation |

Exploration of Structure-Property Relationships for Targeted Material Applications

The specific arrangement of the 3-methylphenyl group and the amine substituent on the 1,2,5-oxadiazole ring dictates the compound's electronic and steric properties. A systematic exploration of its structure-property relationships (SPRs) is essential for tailoring it to specific applications, from medicinal agents to advanced materials.

In medicinal chemistry, understanding how modifications to the phenyl ring (e.g., changing the position or nature of the methyl group) or the amine group affect binding to a biological target is crucial. Molecular docking studies can be used to simulate the binding of this compound and its analogues into the active site of a target enzyme, revealing key interactions like hydrogen bonds and hydrophobic contacts. nih.gov This information guides the rational design of more potent and selective inhibitors. For materials science, the focus might be on how structural changes influence photophysical properties. For example, extending the conjugated system could shift absorption and emission wavelengths, a key factor in designing dyes, sensors, or OLED components. nih.gov

Uncovering Novel Mechanistic Insights into Chemical Reactivity and Catalysis

A fundamental understanding of the chemical reactivity of this compound is necessary to predict its behavior and stability and to discover new transformations. The 1,2,5-oxadiazole ring is known for its electron-withdrawing nature and can participate in various chemical reactions. The presence of an amine group provides a nucleophilic center and a site for further functionalization.

Future research should focus on detailed mechanistic studies of its reactions. This could involve using kinetic analyses and computational chemistry (e.g., Density Functional Theory, DFT) to map reaction pathways, identify transition states, and calculate activation energies. researchgate.net Such studies can reveal whether the compound acts as a ligand in organometallic catalysis, a building block in polymerization, or a precursor to other heterocyclic systems. Understanding the stability of the oxadiazole ring under different conditions (e.g., acidic, basic, oxidative, reductive) is also critical for its practical use. These mechanistic insights are fundamental to controlling its reactivity and harnessing it for novel catalytic processes or the synthesis of complex molecules.

Q & A

Basic Questions

Q. What are the primary synthetic routes for 4-(3-Methylphenyl)-1,2,5-oxadiazol-3-amine, and how can reaction conditions be optimized?

- Answer: The synthesis typically involves cyclocondensation of nitrile oxides with amidoximes or coupling reactions with substituted phenyl precursors. Key variables include solvent polarity (e.g., acetonitrile or DMF), temperature (80–120°C), and catalysts like triethylamine. Optimization can be achieved via Design of Experiments (DoE) to minimize side products, with factors such as reaction time and stoichiometry analyzed statistically .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer: Nuclear Magnetic Resonance (NMR) is essential for confirming hydrogen and carbon environments, particularly the oxadiazole ring protons (δ 8.2–8.5 ppm). Mass spectrometry (MS) validates molecular weight ([M+H]+ ≈ 190–200 m/z). Infrared (IR) spectroscopy identifies N–H stretches (~3300 cm⁻¹) and C=N/C–O bands (1600–1650 cm⁻¹) .

Q. What preliminary biological activities have been reported for oxadiazole derivatives like this compound?

- Answer: Oxadiazoles with methylphenyl substituents show antimicrobial and anti-inflammatory potential. For example, analogs in demonstrated MIC values of 8–32 µg/mL against Staphylococcus aureus. Bioactivity is often linked to electron-withdrawing groups enhancing membrane penetration .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?

- Answer: Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock Vina) identifies binding affinities to targets like COX-2 or bacterial enzymes. QSAR models correlate substituent effects (e.g., –CH₃ vs. –OCH₃) with activity trends .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Answer: Discrepancies may arise from assay conditions (e.g., pH, cell lines) or impurities. Validate purity via HPLC (>95%) and replicate assays under standardized protocols (CLSI guidelines). Meta-analyses of structural analogs (e.g., triazole-oxadiazole hybrids in ) can isolate substituent-specific effects .

Q. How can reaction fundamentals inform reactor design for scalable synthesis?

- Answer: Kinetic studies (e.g., rate laws for cyclization steps) determine rate-limiting stages. Continuous-flow reactors improve heat/mass transfer for exothermic steps, while membrane separation () purifies intermediates. Scale-up requires balancing residence time and catalyst loading to maintain yield .

Q. What role do hydrogen-bonding networks play in the compound’s crystallographic stability?

- Answer: Single-crystal X-ray diffraction () reveals N–H⋯N hydrogen bonds (2.8–3.0 Å) forming 3D frameworks. These interactions influence melting points and solubility, critical for formulation. Thermal gravimetric analysis (TGA) can assess stability under varying humidity .

Methodological Guidance Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.